
Ginsenoside Rb2
Übersicht
Beschreibung
Ginsenoside C is a naturally occurring compound found in the roots of the Panax ginseng plant. It belongs to the class of steroid glycosides and triterpene saponins known as ginsenosides. These compounds are responsible for the pharmacological properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside C is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ginsenosides, including Ginsenoside C, often involves biocatalytic strategies using glycosidases. These enzymes facilitate the modification of glycosyl moieties, which is crucial for producing rare ginsenosides with high antitumor activities . The process typically involves the use of microorganisms and their enzymatic systems under aerobic conditions. For example, recombinant enzymes from Escherichia coli have shown efficient conversion rates in biomedical and pharmaceutical industries .
Industrial Production Methods: Industrial production of ginsenosides generally relies on the extraction of total saponins from Panax plants, followed by biological or chemical deglycosylation. This method, however, is high-cost and low-efficiency. Recent advancements in synthetic biology have provided alternative methods for the large-scale production of ginsenosides. These methods include the construction of cell factories and the elucidation of biosynthetic pathways .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ginsenosid C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre pharmakologischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten typischerweise Nukleophile wie Hydroxidionen oder Amine.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Ginsenosiden, die möglicherweise eine verbesserte biologische Aktivität aufweisen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Diabetes and Insulin Resistance
Ginsenoside Rb2 has been shown to improve insulin sensitivity and reduce insulin resistance. Studies indicate that Rb2 enhances AKT phosphorylation and inhibits the NF-κB pathway, which is pivotal in managing metabolic disorders. In both in vitro and in vivo models, Rb2 demonstrated significant improvements in glucose metabolism and adipocyte function, making it a promising candidate for diabetes treatment .
2. Anti-Cancer Properties
Research has highlighted the anti-cancer potential of this compound. It has been observed to inhibit tumor growth and metastasis in various cancer models. For instance, Rb2 reduces the number of metastatic nodules in colon cancer models by modulating inflammatory responses and promoting apoptosis in cancer cells . Additionally, its combination with other ginsenosides like Rg3 has shown synergistic effects in promoting angiogenesis, which is crucial for tumor growth and survival .
3. Cardiovascular Health
this compound exhibits cardioprotective effects by reducing oxidative stress and inflammation. Studies have demonstrated that it can ameliorate endothelial dysfunction, a precursor to cardiovascular diseases, by inhibiting senescence in endothelial cells through the modulation of microRNA pathways . This suggests its potential application in preventing atherosclerosis and other cardiovascular conditions.
Immunomodulatory Effects
This compound has been investigated for its immunomodulatory properties, particularly in the context of immunosuppression induced by cyclophosphamide (CTX). In animal studies, intraperitoneal administration of Rb2 improved immune function by enhancing natural killer cell activity and promoting the expression of key cytokines such as TNF-α and IL-2. This positions Rb2 as a potential therapeutic agent for enhancing immune responses during chemotherapy .
Summary of Case Studies
Wirkmechanismus
Ginsenoside C exerts its effects through multiple molecular targets and pathways. It interacts with steroidal receptors at low affinity, countering the effects of intrinsic ligands. Additionally, it regulates reactive oxygen species-mediated pathways, such as the PI3K/AKT/mTOR pathway, which is involved in apoptosis. This regulation leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Caspase-3 and Bax .
Vergleich Mit ähnlichen Verbindungen
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
Comparison: Ginsenoside C is unique due to its specific glycosylation pattern, which influences its pharmacological properties. Compared to other ginsenosides, Ginsenoside C has shown higher efficacy in certain biological activities, such as anti-inflammatory and anticancer effects. The structural differences among ginsenosides, such as the number and position of sugar moieties, contribute to their distinct biological activities .
Biologische Aktivität
Ginsenoside Rb2, a protopanaxadiol-type saponin found in Panax ginseng, has garnered significant attention for its diverse biological activities. This article synthesizes current research findings on the pharmacological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and pharmacokinetics.
1. Pharmacological Properties
This compound exhibits a range of beneficial effects across various biological systems:
- Antidiabetic Effects : Rb2 has been shown to improve insulin resistance by inhibiting pyroptosis in adipocytes. This action is mediated through the NF-κB signaling pathway, highlighting its potential as a therapeutic agent for obesity and type 2 diabetes .
- Antitumor Activity : Studies indicate that Rb2 can inhibit tumor angiogenesis and metastasis. In experiments involving B16-BL6 melanoma cells in mice, Rb2 significantly suppressed tumor growth and spread, suggesting its role in cancer therapy .
- Cardiovascular Benefits : Rb2 promotes endothelial cell proliferation and tube formation through the activation of the PI3K/Akt and MAPK/ERK signaling pathways. This effect was observed in human umbilical vein endothelial cells (HUVECs) treated with Rb2 in combination with Rg3 .
- Antiviral Properties : Recent studies have demonstrated that Rb2 inhibits the replication of bovine viral diarrhea virus (BVDV) by interfering with the translation process mediated by the Pestivirus IRES. This suggests a potential application in treating viral infections .
The biological activity of this compound is attributed to several cellular signaling pathways:
- Oxidative Stress Reduction : Rb2 exhibits antioxidant properties that help mitigate oxidative stress and inflammation, which are critical factors in various diseases .
- Regulation of Signaling Pathways : It modulates multiple pathways, including:
3. Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:
- Absorption and Distribution : this compound is characterized by poor absorption but rapid tissue distribution. Studies show that co-administration with Schisandra lignans enhances its bioavailability by inhibiting P-glycoprotein (P-gp) activity, which typically limits drug absorption .
- Metabolism : The compound undergoes extensive metabolism in the gut, leading to the formation of active metabolites such as compound K and 25-OH-PPD, which may contribute to its pharmacological effects .
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various contexts:
5. Conclusion
This compound presents a promising candidate for therapeutic applications across a spectrum of conditions, including metabolic disorders, cancer, and viral infections. Its multifaceted mechanisms of action underscore its potential as a versatile pharmacological agent. Further clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Ginsenoside Rb2 in metabolic regulation?
Methodological Answer: this compound modulates metabolic pathways via AMP-activated protein kinase (AMPK) activation, enhancing glucose uptake and fatty acid oxidation. In vitro studies using 3T3-L1 adipocytes demonstrate Rb2-induced phosphorylation of AMPK and ACC, while in vivo rodent models show reduced adipocyte size and improved insulin sensitivity . Researchers should validate these mechanisms using siRNA-mediated AMPK knockdown or pharmacological inhibitors to establish causality.
Q. How do researchers standardize dosing protocols for this compound in preclinical studies?
Methodological Answer: Dose optimization requires pharmacokinetic profiling (e.g., HPLC or LC-MS) to determine bioavailability and tissue distribution. For example, studies in diabetic mice used 10–40 mg/kg/day oral administration for 8 weeks to observe significant reductions in fasting glucose . Researchers should adjust dosing based on species-specific metabolic rates and include negative controls (e.g., vehicle-treated groups) to isolate Rb2-specific effects.
Q. What in vitro and in vivo models are most suitable for studying this compound’s anti-obesity effects?
Methodological Answer:
- In vitro : 3T3-L1 adipocytes for lipid accumulation assays, HepG2 cells for glucose uptake studies.
- In vivo : High-fat diet (HFD)-induced obese mice or Zucker diabetic fatty (ZDF) rats. Include measurements of serum leptin, adiponectin, and histological analysis of adipose tissue .
Advanced Research Questions
Q. How can contradictory findings in this compound’s efficacy across studies be resolved?
Methodological Answer: Discrepancies often arise from variations in experimental design, such as differences in Rb2 purity (ensure ≥98% via HPLC ), model systems (e.g., genetic vs. diet-induced obesity), or endpoint measurements. Meta-analyses of pooled data, stratified by dosage and study duration, can identify confounding variables. For example, Dai et al. (2018) reported dose-dependent effects on glucose metabolism, while Lin et al. (2020) highlighted Rb2’s role in pyroptosis inhibition—contextual differences that require cross-validation using dual-reporter assays .
Q. What experimental designs are optimal for investigating Rb2’s synergistic effects with other bioactive compounds?
Methodological Answer: Use factorial designs (e.g., 2x2 matrices) to test Rb2 in combination with compounds like metformin or resveratrol. Measure additive/synergistic effects via isobolographic analysis. For instance, co-administration with berberine enhanced AMPK activation in adipocytes, suggesting combinatorial potential . Include dose-response curves and statistical interaction terms (e.g., two-way ANOVA) to quantify synergism.
Q. How can researchers address Rb2’s low bioavailability in translational studies?
Methodological Answer: Employ nanoformulations (e.g., liposomes or polymeric nanoparticles) to improve solubility and absorption. Pharmacodynamic studies in pigs or non-human primates are critical for scaling doses to human equivalents. Track bioavailability using radiolabeled Rb2 (e.g., ³H or ¹⁴C isotopes) and compare plasma concentrations across delivery methods .
Q. What methodologies are recommended for identifying Rb2-specific biomarkers in clinical cohorts?
Methodological Answer: Use multi-omics approaches:
- Proteomics : SELDI-TOF/MS to detect serum proteins altered by Rb2.
- Metabolomics : LC-MS-based profiling of urine or plasma for metabolic signatures. Validate candidates in independent cohorts and apply machine learning (e.g., random forests) to distinguish Rb2-responsive biomarkers from noise .
Q. Data Analysis and Interpretation
Q. How should researchers handle missing data in longitudinal Rb2 studies?
Methodological Answer: Apply multiple imputation (MI) or maximum likelihood estimation (MLE) to address missing values. For example, if dropout rates exceed 20% in a 12-week Rb2 trial, use Rubin’s rules for MI to preserve statistical power. Sensitivity analyses (e.g., comparing complete-case vs. imputed datasets) ensure robustness .
Q. What statistical frameworks are appropriate for analyzing Rb2’s dose-response relationships?
Methodological Answer: Use nonlinear mixed-effects modeling (NLME) to fit sigmoidal curves (e.g., Hill equation) to dose-response data. For RNA-seq data from Rb2-treated cells, apply DESeq2 or edgeR to identify differentially expressed genes, adjusted for false discovery rate (FDR) .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in Rb2 studies?
Methodological Answer: Adhere to ARRIVE guidelines for preclinical studies:
- Report Rb2 source, purity, and storage conditions.
- Preregister protocols on platforms like Open Science Framework.
- Share raw data (e.g., microscopy images, flow cytometry files) via repositories like Figshare .
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODILNFGTFIURN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911541 | |
Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rb2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
11021-13-9 | |
Record name | Ginsenoside Rb2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ginsenoside Rb2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 203 °C | |
Record name | Ginsenoside Rb2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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